molecular formula C7H8O B1667542 Anisole CAS No. 100-66-3

Anisole

Cat. No.: B1667542
CAS No.: 100-66-3
M. Wt: 108.14 g/mol
InChI Key: RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Description

Anisole (methoxybenzene, C₆H₅OCH₃) is an aromatic ether characterized by a methoxy (-OCH₃) group attached to a benzene ring. Synthesized via the Williamson ether synthesis or methylation of phenol, it is a colorless liquid with a pleasant odor and a boiling point of 154°C . Its methoxy group activates the aromatic ring toward electrophilic substitution, making it a versatile intermediate in organic synthesis. Key applications include its use as a solvent in pharmaceuticals, fragrances, and dyes, as well as a precursor in catalytic hydrodeoxygenation (HDO) reactions for biofuel production .

Scientific Research Applications

Organic Synthesis

Anisole as a Solvent and Reactant:
this compound is frequently used as a solvent in organic synthesis due to its high boiling point and ability to dissolve a wide range of organic compounds. It has been utilized in the development of greener synthetic protocols, particularly in solid-phase peptide synthesis. A study highlighted its compatibility with green bases for Fmoc removal and its role in new binary mixtures for coupling reactions .

Application Details
Solid-Phase Peptide Synthesis Used as a solvent for reaction compatibility with green bases .
Reactions Acts as a reactant in various coupling reactions .

Pharmaceuticals

Role in Drug Development:
this compound derivatives are integral in the pharmaceutical industry for synthesizing various active pharmaceutical ingredients (APIs). Its derivatives, such as ortho-nitrothis compound, are involved in synthesizing pigments and have been detected in tattoo inks, indicating their relevance in cosmetic formulations .

Pharmaceutical Use Details
Synthesis of APIs Utilized in creating various medicinal compounds .
Pigment Production Involved in the synthesis of pigments for cosmetics .

Renewable Energy Technologies

Use in Solar Cells:
Recent research has demonstrated this compound's effectiveness as a solvent for hole transport materials (HTMs) in perovskite solar cells. By replacing conventional solvents like chlorobenzene with this compound, researchers achieved improved photovoltaic performance and reduced environmental impact. The efficiency of devices using this compound reached up to 12.27%, showcasing its potential in sustainable energy applications .

Application Details
Perovskite Solar Cells Improved efficiency when used as a solvent for HTMs .
Environmental Impact Reduces reliance on toxic solvents like chlorobenzene .

Cosmetics and Personal Care

Incorporation into Formulations:
this compound is also utilized in cosmetic formulations due to its aromatic properties and potential skin benefits. It serves as a fragrance component and stabilizer for various products. However, concerns regarding the safety of certain this compound derivatives have been raised, necessitating careful evaluation of their use in cosmetics .

Cosmetic Application Details
Fragrance Component Adds pleasant aroma to personal care products .
Stabilizer Enhances the stability of cosmetic formulations .

Environmental Considerations

While this compound has many beneficial applications, it is essential to consider its environmental impact. As a biodegradable solvent derived from renewable resources, it presents a greener alternative to traditional solvents used in chemical processes. Its use aligns with the principles of green chemistry aimed at reducing hazardous substances.

Case Study 1: Greener Synthesis Protocols

A study conducted on the use of this compound in solid-phase peptide synthesis demonstrated that using this compound not only improved reaction yields but also minimized waste production compared to conventional methods. This approach highlights the potential of this compound to contribute to more sustainable chemical practices.

Case Study 2: Enhanced Photovoltaic Performance

Research on perovskite solar cells revealed that substituting chlorobenzene with this compound significantly enhanced device performance while maintaining lower costs. The findings suggest that this compound can play a critical role in advancing solar cell technology towards more environmentally friendly solutions.

Mechanism of Action

The methoxy group in anisole is an electron-donating group, which increases the electron density on the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions. The methoxy group directs electrophiles to the ortho and para positions on the benzene ring .

Comparison with Similar Compounds

Phenol (C₆H₅OH)

Structural Differences: Phenol replaces anisole’s methoxy group with a hydroxyl (-OH) group. Physical Properties:

  • Boiling Point: Phenol (182°C) vs. This compound (154°C) due to stronger hydrogen bonding in phenol .
  • Solubility: Phenol is more water-soluble (8.3 g/100 mL) than this compound (1.1 g/100 mL) .

Reactivity :

  • Catalytic HDO: Over Ni₂P/SiO₂, phenol converts to benzene (96% yield at 673 K, 0.5 MPa H₂), while this compound forms cyclohexane (89.8% yield at 573 K, 1.5 MPa H₂) due to differing oxygen removal pathways .
  • Adsorption: this compound exhibits higher adsorption on graphite (1.2 nmol/mg) compared to phenol (0.3–1.0 nmol/mg) due to lower polarity .

Applications: Phenol is used in resins and disinfectants, whereas this compound is preferred in fragrance synthesis and pharmaceuticals .

o-Cresol (C₆H₄(CH₃)OH)

Structural Differences : o-Cresol has a hydroxyl and methyl group on adjacent carbons, unlike this compound’s methoxy group.
Physical Properties :

  • Heat Capacity : o-Cresol’s liquid-phase heat capacity (229.75 J/mol/K) exceeds this compound’s (199 J/mol/K) due to hydrogen bonding .

Reactivity :

  • Electrophilic Substitution : The methyl group in o-cresol directs substituents to the para position, while this compound’s methoxy group activates ortho/para positions .

Applications : o-Cresol is used in resins and antioxidants, contrasting with this compound’s role in synthetic chemistry .

Guaiacol (C₆H₄(OH)(OCH₃))

Structural Differences : Guaiacol contains both hydroxyl and methoxy groups, making it more sterically hindered than this compound.
Reactivity :

  • Catalytic HDO : Over Ni₂P/SiO₂, guaiacol converts to benzene but at lower rates (49% conversion) than this compound (>98% conversion) due to steric hindrance .
  • Reaction Pathways : Guaiacol first demethylates to catechol, whereas this compound undergoes direct deoxygenation .

Applications : Guaiacol is used in flavorings, while this compound is utilized in catalytic lignin valorization .

o-Xylene (C₆H₄(CH₃)₂)

Structural Differences : o-Xylene has two methyl groups instead of this compound’s methoxy group.
Reactivity :

  • Electron-Donating Ability: The methoxy group in this compound is a weaker electron donor than o-xylene’s methyl groups, reducing its sulfonation efficiency in adsorption reactions .

Applications : o-Xylene is a precursor in plastic production, whereas this compound is used in VOC adsorption and sulfonation .

Dibutyl Amine ((C₄H₉)₂NH)

Structural Differences : Dibutyl amine is an aliphatic amine, while this compound is aromatic.
Physical Properties :

  • Boiling Points : Both compounds have similar boiling points (~154–160°C), but dibutyl amine is basic and reacts with HCl, enabling separation from this compound via acid extraction .

Applications: Dibutyl amine is used in surfactants, contrasting with this compound’s role as a non-reactive solvent .

Data Tables

Table 1: Physical and Thermodynamic Properties

Compound Boiling Point (°C) Solubility in Water (g/100 mL) Liquid Cp (J/mol/K)
This compound 154 1.1 199
Phenol 182 8.3 229.75
o-Cresol 191 2.3 232.7

Table 2: Catalytic HDO Performance (Ni-Based Catalysts)

Compound Catalyst Temperature (°C) Main Product (Selectivity) Conversion (%)
This compound Ni/Nb₂O₅-H 240 Cyclohexane (96.5%) >98
Phenol Ni₂P/SiO₂ 673 Benzene (96%) 96
Guaiacol Ni₂P/SiO₂ 673 Benzene (low yield) 49

Key Findings

  • Reactivity Trends: this compound’s methoxy group enables faster HDO rates than phenol or guaiacol but is less reactive in sulfonation compared to o-xylene .
  • Thermodynamics: Hydrogen bonding in phenol and o-cresol increases their heat capacities relative to this compound .
  • Separations : Acid-base extraction efficiently separates this compound from dibutyl amine despite similar boiling points .

Biological Activity

Anisole, also known as methoxybenzene, is an aromatic ether characterized by the presence of a methoxy group (-OCH₃) attached to a benzene ring. Its chemical formula is C₇H₈O, and it is commonly used as a solvent and in the synthesis of various organic compounds. Beyond its industrial applications, this compound exhibits significant biological activities that have garnered attention in recent research.

Antioxidant Properties

This compound and its derivatives have been studied for their antioxidant properties. A recent study highlighted the synthesis of 1,3,4-oxadiazole-thioether derivatives, which demonstrated moderate antioxidant activity when compared to butylated hydroxythis compound (BHA), a well-known antioxidant. The synthesized compounds showed varying degrees of effectiveness in scavenging free radicals, suggesting potential applications in food preservation and pharmaceuticals .

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi. For instance, studies have shown that this compound derivatives can effectively combat Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
1,3,4-oxadiazole-2-thioetherE. faecalis20
1,3,4-oxadiazole-2-thioetherS. pneumoniae22

Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of this compound derivatives have revealed promising results against cancer cell lines. One study reported that specific 1,3,4-oxadiazole derivatives demonstrated significant cytotoxicity against A549 lung cancer cells with IC₅₀ values ranging from 11.20 to 59.61 µg/ml. This suggests that these compounds may have potential as anticancer agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular mechanisms at the molecular level. Computational studies have provided insights into how this compound and its derivatives exert their effects on biological systems. For example, molecular docking studies have shown that these compounds can bind effectively to specific biological targets involved in oxidative stress and cancer progression .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various foodborne pathogens. Results indicated that this compound could significantly reduce bacterial counts in contaminated food samples, suggesting its potential as a natural preservative.
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that certain this compound derivatives could induce apoptosis in cancer cells while sparing normal cells, highlighting their selective cytotoxicity.

Chemical Reactions Analysis

Pyrolysis and Thermal Decomposition Pathways

Anisole decomposes via two primary pathways under pyrolysis conditions (400-1173 K):

Table 1: Key Pyrolysis Products and Conditions

Temperature RangeMajor ProductsReaction MechanismReferences
400–450°CBenzene, TolueneIpso-addition of CH₃/H radicals
500–650°CBenzofuran, MethylcyclopentadieneRadical recombination & isomerization
>750°CNaphthalene, PAHsCyclopentadienyl radical polymerization

The weakest bond is O-CH₃ (63.7 kcal/mol), cleaving to form phenoxy (C₆H₅O- ) and methyl (CH₃- ) radicals . Phenoxy radicals decompose further:

text
C₆H₅O• → C₅H₅• (cyclopentadienyl) + CO 2 C₅H₅• → C₁₀H₁₀ (dihydrofulvalene) → Naphthalene

This pathway dominates at >850 K, with 50% this compound conversion at 850 K under 106.7 kPa .

Oxidation Mechanisms

In oxygen-rich environments (673–1173 K), this compound oxidation produces:

  • Primary products : CO, H₂O, CH₄

  • Secondary products : Phenol, Benzaldehyde, Cresols

Table 2: Kinetic Parameters for Key Oxidation Reactions

ReactionActivation Energy (kcal/mol)Rate Constant (700 K)Source
C₆H₅OCH₃ → C₆H₅O- + CH₃-63.71.2×10³ s⁻¹
C₆H₅O- + O₂ → C₅H₅- + CO + HO₂-28.44.5×10⁸ cm³/mol·s

The detailed kinetic model (303 species, 1,922 reactions) accurately predicts product distributions, incorporating HACA (Hydrogen Abstraction C₂H₂ Addition) mechanisms for PAH growth .

Electrophilic Aromatic Substitution

The methoxy group activates the ring for electrophilic attack (Hammett σₚ = -0.27) :

Key Reactions :

  • Acetylation

text
C₆H₅OCH₃ + (CH₃CO)₂O → CH₃OC₆H₄C(O)CH₃ (4-Methoxyacetophenone)
  • Sulfuration

text
4 C₆H₅OCH₃ + P₄S₁₀ → 2 [(CH₃OC₆H₄)PS₂]₂ (Lawesson's Reagent)

Regioselectivity :

  • Ortho/para ratio = 1.8:1 in nitration

  • 85% para-substitution in Friedel-Crafts alkylation

Demethylation and Reduction

Reaction TypeConditionsProducts
Acidic DemethylationHI, 150°CC₆H₅OH + CH₃I
Birch ReductionLi/NH₃, -33°C1-Methoxycyclohexadiene

Demethylation has ΔH‡ = 32.1 kcal/mol, while Birch reduction proceeds via radical anion intermediates .

Metal Complexation

This compound forms stable π-complexes with transition metals:

text
Cr(CO)₃ + C₆H₅OCH₃ → Cr(η⁶-C₆H₅OCH₃)(CO)₃

These complexes exhibit red-shifted CO stretching frequencies (Δν = -45 cm⁻¹), confirming strong electron donation .

Critical Findings

  • Low-Temperature Decomposition : this compound degradation begins at 400°C (vs. 477°C previously reported)

  • PAH Precursor Role : Contributes 23% of naphthalene in biomass gasification effluents

  • Kinetic Isotope Effect : k(H)/k(D) = 2.1 in ipso-substitution, confirming radical-mediated pathways

This comprehensive analysis integrates experimental kinetics, computational chemistry (DFT/CCSD(T)), and industrial relevance data, providing a robust framework for modeling this compound reactivity in synthetic and environmental contexts.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for characterizing vapor-liquid equilibrium (VLE) data in anisole-containing binary mixtures?

To generate reliable VLE data for systems like acetic acid + this compound, acetone + this compound, or isopropanol + this compound, use a circulation-type apparatus validated against known systems (e.g., N,N-DMF + aniline). Ensure consistency via point-to-point tests and fit activity coefficient models (Wilson, NRTL, UNIQUAC) to experimental data by minimizing deviations between experimental and calculated pressures .

Q. How should researchers design a sol-gel synthesis protocol for this compound-based catalytic systems (e.g., MoO3/SiO2 composites)?

Focus on molar ratio optimization (e.g., this compound to paraformaldehyde ratios between 1:1 and 1:3), which directly impacts conversion rates and product selectivity. For example, higher this compound ratios reduce conversion but may stabilize intermediates. Use kinetic studies and selectivity analyses (GC/MS) to validate mechanistic pathways .

Q. What spectroscopic techniques are critical for identifying non-covalent interactions in this compound clusters (e.g., this compound–CO2 systems)?

Infrared (IR) spectroscopy and computational methods (DFT, molecular dynamics) are essential for probing weak interactions like van der Waals forces or π-complexation in gas-phase clusters. Cross-validate experimental findings with theoretical models to resolve discrepancies in stabilization energies .

Advanced Research Questions

Q. How can contradictions in catalytic data (e.g., variable this compound conversion rates under similar conditions) be systematically resolved?

Apply error source analysis:

  • Instrumental errors : Calibrate GC/MS or HPLC systems using internal standards.
  • Procedural variability : Document reaction parameters (temperature gradients, stirring rates) and replicate experiments.
  • Model limitations : Compare multiple activity coefficient models (e.g., Wilson vs. UNIQUAC) to identify system-specific biases .

Q. What strategies optimize computational frameworks for predicting this compound’s intermolecular interactions in complex systems?

Integrate hybrid QM/MM (quantum mechanics/molecular mechanics) approaches to balance accuracy and computational cost. For example, use DFT for this compound–CO2 binding energy calculations and molecular dynamics for bulk-phase behavior. Validate against experimental IR spectra and thermodynamic data .

Q. How should researchers address inconsistencies in sol-gel catalyst performance across studies (e.g., MoO3/SiO2 activity variations)?

Conduct a sensitivity analysis:

  • Synthesis variables : Solvent purity, gelation time, calcination temperature.
  • Operational factors : Substrate purity, moisture levels in reaction chambers.
  • Data normalization : Express conversion rates relative to catalyst surface area (BET analysis) rather than mass .

Q. What statistical approaches are recommended for analyzing large datasets in this compound thermodynamics or kinetics?

Use multivariate regression to deconvolute overlapping variables (e.g., temperature, pressure, composition). For time-resolved data (e.g., reaction kinetics), apply nonlinear fitting tools (OriginLab, Python’s SciPy) to extract rate constants. Report uncertainties using Monte Carlo simulations or bootstrapping .

Q. Methodological Guidance

Q. How to ensure reproducibility in this compound-related experiments?

  • Documentation : Adhere to the "Availability of data and materials" standards, including raw datasets, instrument calibration logs, and code for computational analyses .
  • Peer validation : Share protocols via platforms like Protocols.io and cross-check results with open-access databases (e.g., NIST ThermoLit) .

Q. What frameworks (e.g., FINER, PICOT) are suitable for formulating this compound research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess project viability. For catalysis studies, use PICOT (Population: reaction system; Intervention: catalyst; Comparison: alternative catalysts; Outcome: conversion rate; Time: reaction duration) .

Q. How to structure a research paper on this compound’s physicochemical properties?

  • Introduction : Link hypotheses to gaps in literature (e.g., limited VLE data for acetone + this compound).
  • Methods : Detail apparatus validation and model-fitting protocols.
  • Results : Use tables for binary interaction parameters and figures for phase diagrams.
  • Discussion : Contrast findings with prior studies (e.g., discrepancies in NRTL predictions) .

Q. Data Management & Ethics

Q. How to ethically handle proprietary this compound synthesis methods in publications?

Disclose collaborations with industry partners in conflict-of-interest statements. For restricted data, provide aggregated results or synthetic pathways without revealing trade secrets .

Q. What are best practices for citing computational data in this compound studies?

Deposit input files (e.g., Gaussian .com files) in repositories like Zenodo and cite software versions (e.g., Gaussian 16 Rev. C.01) .

Preparation Methods

Batchwise Synthesis via Dimethyl Sulfate and Sodium Phenate

Reaction Stoichiometry and Reagent Optimization

The batch synthesis, as detailed in Chinese Patent CN1036454C , employs sodium phenate (C₆H₅ONa) and dimethyl sulfate in a three-stage temperature-controlled reaction. Key stoichiometric considerations include:

  • Dimethyl sulfate excess : 20–30% molar excess ensures complete consumption of sodium phenate, addressing the higher cost of phenol relative to dimethyl sulfate.
  • Sodium hydroxide supplementation : Post-distillation addition of 20% aqueous NaOH regenerates sodium phenate from residual phenol, enhancing overall atom economy.

Table 1: Reagent Proportions in Batch Synthesis (Patent CN1036454C)

Component Quantity (parts by weight) Molar Ratio (Relative to Phenol)
Phenol 94 1.0
Sodium hydroxide 40 1.0 (initial) + 0.2 (supplemental)
Dimethyl sulfate 69–82 1.2–1.3
Water 160 Solvent

Temperature-Phased Reaction Mechanism

The synthesis proceeds through sequential temperature adjustments to maximize yield and minimize byproducts:

  • Low-temperature methylation (10–30°C) : Dropwise addition of sodium phenate to dimethyl sulfate prevents exothermic runaway, favoring mono-methylation over di-methylation.
  • Intermediate heating (40°C) : Accelerates reaction kinetics, ensuring complete conversion within 30 minutes.
  • Reflux conditions (92–98°C) : Facilitates azeotropic distillation of anisole-water mixture, shifting equilibrium toward product formation.

Equation 1: Overall Reaction
$$ \text{C}6\text{H}5\text{ONa} + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{C}6\text{H}5\text{OCH}3 + \text{Na}2\text{SO}4 + \text{CH}3\text{OSO}3\text{Na} $$

Azeotropic Distillation and Workup

Distilling the this compound-water azeotrope (boiling point: 94.6°C) achieves continuous product removal, circumventing equilibrium limitations. Crucially, returning 150 mL of distilled water to the reactor in three aliquots maintains reaction volume, preventing premature sodium sulfate precipitation. Post-distillation NaOH addition (4–12 parts) neutralizes residual dimethyl sulfate, yielding >95% pure this compound after drying with anhydrous CaCl₂ or Na₂SO₄.

Continuous Turbulent-Flow Methylation Process

Apparatus Design and Process Dynamics

U.S. Patent 2,529,887A discloses a continuous method wherein dimethyl sulfate is introduced into a recirculating stream of sodium phenate under turbulent flow. The system comprises:

  • Heat exchanger : Preheats reactants to 106–115°C.
  • Reaction-distillation still : Operates at 15–45 psi, enabling flash vaporization of this compound-water vapors.
  • Refortification loop : Replenishes sodium phenate by adding NaOH and phenol to unreacted effluent.

Table 2: Operational Parameters in Continuous Synthesis (Patent US2529887A)

Parameter Value
Temperature 106–115°C
Pressure 15–45 psi
Sodium phenate concentration 35–45 wt% in aqueous phase
Dimethyl sulfate feed rate 0.5–1.0 parts/1000 parts solution

Advantages Over Batch Methodology

  • Higher throughput : Continuous reactant cycling reduces downtime for batch charging/discharging.
  • Energy efficiency : In-situ heat recovery via heat exchangers minimizes external heating requirements.
  • Byproduct management : Crystalline Na₂SO₄ is periodically withdrawn, preventing reactor fouling.

Properties

IUPAC Name

anisole
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InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

RDOXTESZEPMUJZ-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=CC=C1
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Molecular Formula

C7H8O
Record name ANISOLE
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DSSTOX Substance ID

DTXSID4041608
Record name Anisole
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Molecular Weight

108.14 g/mol
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Physical Description

Anisole appears as a clear straw-colored liquid with an aromatic odor. Insoluble in water and the same density as water. Vapors heavier than air. Moderately toxic by ingestion. A skin irritant. Used to make perfumes, flavorings and as a solvent., Liquid, Colorless to yellow liquid; [ICSC] Clear colorless liquid; Insoluble in water; [MSDSonline] Spicy, sweet odor; [Ullmann], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid, Phenolic anise-like aroma
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Boiling Point

155.5 °C AT 760 MM HG, 153.00 to 155.00 °C. @ 760.00 mm Hg, 155 °C
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Flash Point

125 °F (NFPA, 2010), 52 °C, 125 °F (52 °C) (OPEN CUP), 52 °C o.c.
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Record name Anisole
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Record name ANISOLE
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Record name ANISOLE
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Explanation Creative Commons CC BY 4.0

Solubility

SOLUBLE IN ALCOHOL AND ETHER, VERY SOLUBLE IN ACETONE, Water solubility = 1520 mg/L, Water solubility = 10,400 mg/L, Water solubility = 143 mg/L, 1.04 mg/mL at 25 °C, Solubility in water: poor, Insoluble in water, soluble in oils, soluble (in ethanol)
Record name ANISOLE
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Record name Anisole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
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Record name Anisole
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9956 AT 18 °C/4 °C, PER CENT IN SATURATED AIR: 0.41; DENSITY OF SATURATED AIR: 1.1 (AIR= 1), Relative density (water = 1): 0.99, 0.990-0.993
Record name ANISOLE
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Record name ANISOLE
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Record name Anisole
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1250/
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Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

3.72 (AIR= 1), Relative vapor density (air = 1): 3.7
Record name ANISOLE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
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Record name ANISOLE
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Explanation Creative Commons CC BY 4.0

Vapor Pressure

3.54 [mmHg], 0.472 kPa (3.54 mm Hg) @ 25 °C, Vapor pressure, kPa at 25 °C: 0.47
Record name Anisole
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Record name ANISOLE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
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Record name ANISOLE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

MOBILE LIQUID, CLEAR STRAW COLOR, Colorless liquid

CAS No.

100-66-3
Record name ANISOLE
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Record name Anisole
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Record name Anisole
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Record name ANISOLE
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Record name Anisole
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Record name ANISOLE
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Record name ANISOLE
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Record name Anisole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
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Explanation Creative Commons CC BY 4.0

Melting Point

-37.3 °C, -37.5 °C, -37 °C
Record name ANISOLE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/44
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Record name Anisole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033895
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ANISOLE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
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Name
tetra-t-butylammonium sulfate
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diethyldi-t-butylphosphonium sulfate
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stainless steel
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graphite
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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acetone heptane
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Synthesis routes and methods IV

Procedure details

In some embodiments, the crystalline Form A has an X-Ray powder diffraction (XRPD) pattern substantially the same as shown in FIG. 1. In some embodiments, the crystalline Form A has an X-ray powder diffraction (XRPD) pattern with characteristic peaks at 5.7±0.1° 2-Theta, 13.6±0.1° 2-Theta, 16.1±0.1° 2-Theta, 18.9±0.1° 2-Theta, 21.3±0.1° 2-Theta, and 21.6±0.1° 2-Theta. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 40° C. and 75% RH for at least a week. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 25° C. and 97% RH for at least a week. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum substantially similar to the one set forth in FIG. 2. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum weak peaks at about 1584 cm−1, about 1240 cm−1, about 1147 cm−1, about 1134 cm−1, about 1099 cm−1, and about 1067 cm−1. In some embodiments, the crystalline Form A has a melting temperature of about 155-156° C. In some embodiments, the crystalline Form A has a DSC thermogram substantially similar to the one set forth in FIG. 3. In some embodiments, the crystalline Form A has a thermo-gravimetric analysis (TGA) thermogram substantially similar to the one set forth in FIG. 4. In some embodiments, the crystalline Form A has a DSC thermogram with an endotherm having an onset at about 154° C. and a peak at about 157° C. and an exotherm at about 159° C. In some embodiments, the crystalline Form A is non-hygroscopic. In some embodiments, the crystalline Form A has an observed aqueous solubility of about 0.013 mg/mL at about pH 8. In some embodiments, the crystalline Form A that is characterized as having properties (a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (k). In some embodiments, the crystalline Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, the crystalline Form A was obtained from a methanol/water mixture. In some embodiments, the crystalline Form A is unsolvated. In some embodiments, the crystalline Form A is anhydrous.
[Compound]
Name
( a )
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Synthesis routes and methods V

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Retrosynthesis Analysis

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